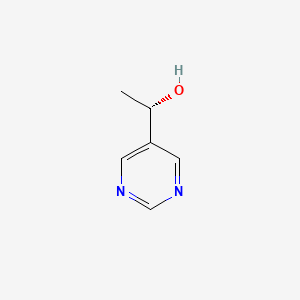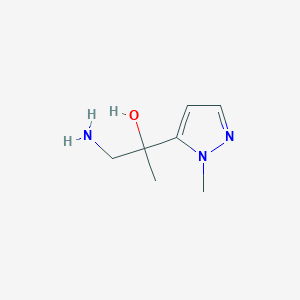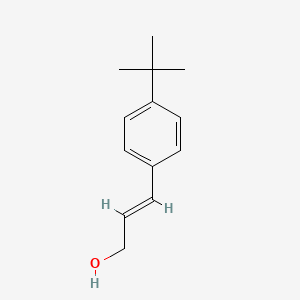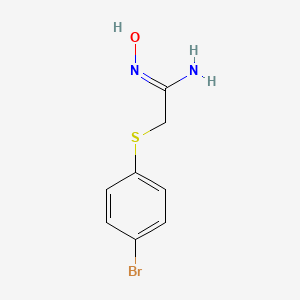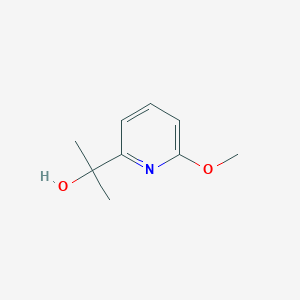
1,2-Difluoro-4-(2-nitroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Difluoro-4-(2-nitroethyl)benzene typically involves the nitration of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method includes the reaction of 1,2-difluorobenzene with nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then subjected to an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Chemical Reactions Analysis
1,2-Difluoro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Difluoro-4-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitro and fluoro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and stability by affecting electron distribution within the molecule. These interactions can lead to the modulation of enzymatic activity and metabolic pathways.
Comparison with Similar Compounds
1,2-Difluoro-4-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,2-Difluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
2,4-Difluoronitrobenzene: Has the nitro group in a different position, leading to different reactivity and applications.
1,2-Difluoro-4-(2-nitroethenyl)benzene:
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
1,2-difluoro-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-2,5H,3-4H2 |
InChI Key |
CSOGNRCEINUALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



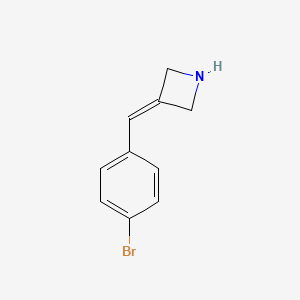

![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)


